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An In-Depth Technical Guide to the Pharmacodynamics of Cedirogant

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt).[1][2] RORyt is a key transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. [3][4] Dysregulation of the IL-23/IL-17 signaling pathway is a well-established driver in the pathogenesis of several autoimmune diseases, including psoriasis.[5] Cedirogant was developed to target this pathway, offering a potential oral therapeutic option for moderate to severe chronic plaque psoriasis.[1][4]

This technical guide provides a comprehensive overview of the pharmacodynamics of **Cedirogant**, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows. The development of **Cedirogant** was discontinued due to preclinical toxicology findings, and this guide will also address the available information regarding this decision.[6]

Mechanism of Action

Cedirogant functions as an inverse agonist of RORyt. Unlike a neutral antagonist which would simply block the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. By binding to RORyt, **Cedirogant** modulates the transcriptional activity of the



receptor, leading to a downstream reduction in the expression of IL-17A and other Th17-associated cytokines.[3][6] This disruption of the IL-17/IL-23 signaling cascade is the primary mechanism through which **Cedirogant** was expected to exert its therapeutic effect in psoriasis.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The pharmacodynamic and pharmacokinetic properties of **Cedirogant** were evaluated in Phase I and Phase II clinical trials.[1][4][6] A summary of the key quantitative data is presented in the tables below.

Table 1: Pharmacodynamic Profile of Cedirogant

Parameter	Value	Study Population	Source
Mechanism of Action	RORyt Inverse Agonist	-	[1][2]
Target	Retinoic Acid-Related Orphan Receptor gamma t (RORyt)	-	[3]
Effect	Inhibition of IL-17A production	Healthy Participants & Psoriasis Patients	[6][7]
IC50 (ex vivo IL-17A inhibition)	0.56 mg/L	Healthy Participants & Psoriasis Patients	[7]
Imax (ex vivo IL-17A inhibition)	0.76	Healthy Participants & Psoriasis Patients	[7]

Note: Specific binding affinity data (Ki or Kd) for **Cedirogant** to the RORyt receptor is not publicly available.

Table 2: Pharmacokinetic Profile of Cedirogant (Single and Multiple Doses)



Parameter	Value	Study Population	Dosing Regimen	Source
Mean Terminal Half-life (t1/2)	16 - 28 hours	Healthy Participants & Psoriasis Patients	Single and Multiple Doses	[4]
Median Time to Maximum Plasma Concentration (Tmax)	2 - 5 hours	Healthy Participants & Psoriasis Patients	Single and Multiple Doses	[4]
Dose Proportionality	Dose- proportional after single doses; Less than dose- proportional after multiple doses (75-375 mg q.d.)	Healthy Participants & Psoriasis Patients	Single and Multiple Doses	[4]
Time to Steady State	Within 12 days	Healthy Participants & Psoriasis Patients	Multiple Doses	[4]
Accumulation Ratios	~1.2 to 1.8	Healthy Participants	75 - 375 mg q.d.	[4]
Food Effect	Minimal	Healthy Participants	Single Dose	[4]
Effect of Itraconazole (CYP3A4 inhibitor)	Limited impact on exposure	Healthy Participants	Single Dose	[4]

Signaling Pathway and Experimental Workflows



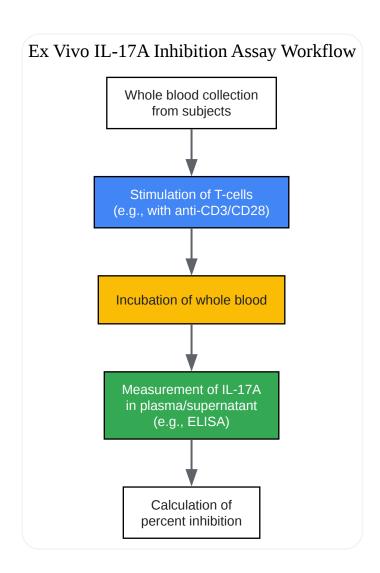


RORyt Signaling Pathway and Cedirogant's Point of Intervention

The following diagram illustrates the simplified IL-23/IL-17 signaling pathway and highlights the mechanism of action of **Cedirogant**.







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